molecular formula C17H19N5O3S B3013427 2-((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide CAS No. 460360-59-2

2-((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide

Cat. No. B3013427
CAS RN: 460360-59-2
M. Wt: 373.43
InChI Key: CHBZWMJGVZRBII-UHFFFAOYSA-N
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Description

The compound “2-((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide” is a complex chemical compound. It is related to the class of compounds known as purines, which are heterocyclic aromatic compounds containing a pyrimidine ring fused to an imidazole ring .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a purine core (a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring), with various substituents. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .

Scientific Research Applications

Microbial Degradation

Recent research by Professor Ning Zhou’s team at Shanghai Jiao Tong University revealed the microbial degradation pathway of metformin . Investigate whether this compound undergoes similar microbial degradation and identify the responsible microorganisms. Understanding its fate in the environment is crucial for risk assessment.

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. Given its complex structure, it could potentially be investigated for various biological activities, such as antimicrobial, anticancer, or other pharmacological effects .

properties

IUPAC Name

2-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3S/c1-10-4-6-11(7-5-10)8-22-13-14(19-16(22)26-9-12(18)23)20(2)17(25)21(3)15(13)24/h4-7H,8-9H2,1-3H3,(H2,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBZWMJGVZRBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2SCC(=O)N)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide

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